molecular formula C12H5BrClF3N2 B044070 Tralopyril CAS No. 122454-29-9

Tralopyril

Cat. No.: B044070
CAS No.: 122454-29-9
M. Wt: 349.53 g/mol
InChI Key: XNFIRYXKTXAHAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Tralopyril is the active substance of the pro-insecticide chlorfenapyr . It primarily targets the mitochondria of cells . The mitochondria play a crucial role in energy production within cells, making them a significant target for this compound.

Mode of Action

This compound acts as a mitochondrial electron transport uncoupler (METU) . Its mode of action involves disrupting the proton gradient across the mitochondrial membranes, which impairs the production of ATP . ATP is the primary energy currency of the cell, and its disruption leads to an energy metabolism disorder that can ultimately cause cell death .

Biochemical Pathways

It is known that the compound requires p450 activation to produce this compound and other bioactive metabolites . This activation process is likely to involve various biochemical pathways associated with the metabolism of xenobiotics.

Pharmacokinetics

Given its use as an antifouling agent, it is likely that the compound exhibits properties that allow it to persist in the environment and bioaccumulate in organisms .

Result of Action

The primary result of this compound’s action is the disruption of energy metabolism within cells, leading to cell death . This makes it an effective biocide, capable of controlling a variety of pests.

Action Environment

This compound is used worldwide in antifouling coatings applied to boat hulls or static structures submerged underwater . The efficacy and stability of this compound can be influenced by various environmental factors, including water temperature, salinity, and pH. The persistence, bioaccumulation, and biomagnification of this compound can lead to long-term effects on marine ecosystems and their inhabitants .

Biochemical Analysis

Biochemical Properties

Studies have shown that Tralopyril can have significant effects on marine organisms, such as the Pacific Oyster (Crassostrea gigas) .

Cellular Effects

This compound has been shown to affect the energy metabolism and biomineralization of marine organisms like the Pacific Oyster . These effects can have significant impacts on the organism’s cellular function and the marine carbon cycle .

Molecular Mechanism

It is known that this compound can induce stress responses in marine organisms, potentially affecting their molecular and biochemical levels .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound’s toxicity has been observed to have potential recoverability at molecular and biochemical levels . This suggests that the effects of this compound may change over time.

Dosage Effects in Animal Models

The effects of this compound on animal models have not been extensively studied. The LC50 of this compound to adult Crassostrea gigas was found to be 911 μg/L , indicating its potential toxicity at high doses.

Metabolic Pathways

Given its effects on energy metabolism in marine organisms , it is likely that this compound interacts with key enzymes or cofactors in these pathways.

Transport and Distribution

Given its known effects on marine organisms , it is likely that this compound interacts with specific transporters or binding proteins.

Subcellular Localization

Given its known effects on marine organisms , it is likely that this compound is directed to specific compartments or organelles within the cell.

Preparation Methods

The synthesis of tralopyril involves several steps, starting with the preparation of the pyrrole ring. The synthetic route typically includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring is synthesized through a reaction involving a substituted aniline and an α,β-unsaturated carbonyl compound.

    Bromination: The pyrrole ring is then brominated using bromine or a brominating agent to introduce the bromine atom at the desired position.

    Chlorination: The chlorophenyl group is introduced through a Friedel-Crafts acylation reaction using a chlorobenzene derivative.

    Trifluoromethylation: The trifluoromethyl group is introduced using a trifluoromethylating agent such as trifluoromethyl iodide.

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The reactions are carried out under controlled conditions to ensure the safety and efficiency of the process .

Chemical Reactions Analysis

Tralopyril undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert this compound into its reduced forms, although these reactions are less common.

    Substitution: this compound can undergo substitution reactions where one of its substituents is replaced by another group. Common reagents for these reactions include halogenating agents and nucleophiles.

    Hydrolysis: This compound can be hydrolyzed under acidic or basic conditions to form corresponding hydrolysis products.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of oxidized pyrrole derivatives, while substitution reactions can yield various substituted this compound compounds .

Comparison with Similar Compounds

Tralopyril is often compared with other antifouling biocides such as triphenylborane pyridine and capsaicin. While all three compounds are effective antifouling agents, this compound is unique in its mode of action and environmental profile . Unlike triphenylborane pyridine and capsaicin, this compound is not considered persistent or bioaccumulative due to its rapid hydrolysis in water . This makes this compound a more environmentally friendly option compared to other antifouling biocides .

Similar Compounds

This compound stands out due to its unique chemical structure and mode of action, making it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

4-bromo-2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5BrClF3N2/c13-9-8(5-18)10(19-11(9)12(15,16)17)6-1-3-7(14)4-2-6/h1-4,19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNFIRYXKTXAHAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=C(N2)C(F)(F)F)Br)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5BrClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6041503
Record name Tralopyril
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6041503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122454-29-9
Record name Tralopyril
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=122454-29-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tralopyril [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122454299
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tralopyril
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6041503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TRALOPYRIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MEC6MCY7QB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A solution of N-[1-chloro-(2,2,2-trifluoroethyl)]-4-chlorobenzimidoyl chloride (5.80 g, 0.02 mol) and acrylonitrile (1.33 g, 0.025 mol) in N,N-dimethyl-formamide (15 mL) under a nitrogen atmosphere is treated with N,N-diisopropylethylamine (DIPEA, 7.8 g, 0.06 mol) over 30 minutes, heated to and held at 45-47° C. for 18 hours, cooled to room temperature, treated with bromine (3.2 g, 0.02 mol), stirred at room temperature for 1 hour, quenched with water, and extracted with ethyl acetate. The organic extract is concentrated in vacuo to obtain a residue. Flash column chromatography of the residue on silica gel, packed with 15% ethyl acetate in heptane and eluted with 20% ethyl acetate in heptane, gives the title product as white solid (1.6 g, 22.9% yield) which is identified by 1H and 19F NMR spectral analyses.
Name
N-[1-chloro-(2,2,2-trifluoroethyl)]-4-chlorobenzimidoyl chloride
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
1.33 g
Type
reactant
Reaction Step One
Quantity
7.8 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
22.9%

Synthesis routes and methods II

Procedure details

Under a nitrogen purge, a suspension or 2-(p-chlorophenyl)-5-(trifluoromethyl)pyrrole-3-carbonitrile (1.6 g; 0.005 mol) in acetic acid (25 mL) is heated, all the material dissolving to a clear solution at about 60° C. A solution of bromine (0.8 mL; 0.015 mol) in acetic acid (10 mL) is added dropwise over 15 minutes to the refluxing solution. The solution is refluxed 6 hours then allowed to stir 18 hours at room temperature. The HPLC of the reaction mixture shows about 80% conversion to product. The mixture is heated back to reflux and more bromine (0.5 mL; 0.01 mol) in acetic acid (5 mL) is added dropwise. After refluxing another 3 hours, the aliquot shows >95% conversion to product. The reaction is cooled, and solvent removed under reduced pressure on a rotary evaporator to obtain a dark grey solid. Toluene is added to the mixture and removed under reduced pressure, but the odor of acetic acid still remains. The entire material is dissolved in hot toluene (75 mL) to a turbid solution which is treated with DARCO filter and filtered. The light pink solution deposits a white solid upon cooling to ambient. After cooling in the freezer, the solid is collected by filtration, washed with hexanes, and dried on the filter. Further drying in a vacuum oven at 45° C. provides the product (1.2 g; app. 60% theoretical); mp 247°-250° C.
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0.8 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0.5 mL
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tralopyril
Reactant of Route 2
Tralopyril
Reactant of Route 3
Reactant of Route 3
Tralopyril
Reactant of Route 4
Tralopyril
Reactant of Route 5
Reactant of Route 5
Tralopyril
Reactant of Route 6
Tralopyril

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.